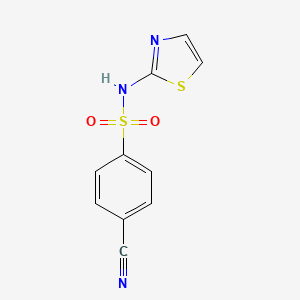

4-cyano-benzenesulfonic acid thiazol-2-ylamide

Description

4-Cyano-benzenesulfonic acid thiazol-2-ylamide is a benzenesulfonamide derivative featuring a cyano group at the para position of the benzene ring and a thiazol-2-ylamide substituent. This compound belongs to the class of sulfonamides, which are widely studied for their pharmacological and industrial applications, including enzyme inhibition and antimicrobial activity .

Properties

IUPAC Name |

4-cyano-N-(1,3-thiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2S2/c11-7-8-1-3-9(4-2-8)17(14,15)13-10-12-5-6-16-10/h1-6H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMZWHLGLFEOKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)S(=O)(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-benzenesulfonic acid thiazol-2-ylamide typically involves the reaction of 4-cyano-benzenesulfonyl chloride with thiazol-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, are employed to remove any impurities and obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-cyano-benzenesulfonic acid thiazol-2-ylamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzenesulfonic acid thiazol-2-ylamide derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including 4-cyano-benzenesulfonic acid thiazol-2-ylamide. Thiazole compounds have been shown to exhibit significant antibacterial and antifungal activities. For instance, derivatives of thiazole have been synthesized and tested against various pathogens, demonstrating potent inhibition against Gram-positive and Gram-negative bacteria, as well as fungi .

2. Anticancer Potential

Thiazole derivatives have also been explored for their anticancer properties. Research indicates that compounds containing the thiazole moiety can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation. Case studies involving thiazole derivatives have shown promising results in vitro against several cancer cell lines, suggesting potential therapeutic applications .

Material Science Applications

1. Dye Synthesis

This compound has been utilized in the synthesis of dyes due to its chromophoric properties. The compound can act as a precursor for the development of azo dyes, which are widely used in textiles and other industries. The synthesis process often involves coupling reactions with diazonium salts to produce vibrant colored compounds suitable for various applications .

2. Sensor Development

The compound has shown potential in the development of chemical sensors. Its ability to interact with metal ions makes it a candidate for designing sensors that can detect heavy metals in environmental samples. Studies have demonstrated that modifications to the thiazole structure can enhance selectivity and sensitivity towards specific ions, paving the way for innovative sensing technologies .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions, including:

- Formation of Thiazole Ring : The initial step often involves the condensation of appropriate sulfonamides with thioketones or isothiocyanates to form the thiazole ring.

- Cyanation Reaction : Subsequent introduction of the cyano group can be achieved through nucleophilic substitution methods.

- Purification : The final product is purified using recrystallization or chromatography techniques to ensure high purity suitable for research applications.

Case Studies

Mechanism of Action

The mechanism of action of 4-cyano-benzenesulfonic acid thiazol-2-ylamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, the compound has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. By inhibiting this enzyme, the compound disrupts the pH regulation within the tumor microenvironment, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison with structurally or functionally related compounds requires detailed physicochemical, biological, or synthetic data.

Key Challenges in Comparison Based on Current Evidence:

- Absence of Structural Analog Data: No information is provided on sulfonamide derivatives with similar substituents (e.g., 4-nitro-benzenesulfonic acid thiazol-2-ylamide or 4-methyl analogs) to contrast reactivity or stability.

- Lack of Biological or Pharmacological Profiles: Comparative studies often rely on metrics like IC₅₀ values, solubility, or binding affinities, none of which are available here.

Hypothetical Comparative Framework (Based on General Sulfonamide Chemistry):

| Property | 4-Cyano-Benzenesulfonic Acid Thiazol-2-Ylamide | 4-Nitro Analog (Hypothetical) | 4-Methyl Analog (Hypothetical) |

|---|---|---|---|

| Electron-Withdrawing Group | Cyano (-CN) | Nitro (-NO₂) | Methyl (-CH₃) |

| Expected Reactivity | High (due to -CN) | Very High (due to -NO₂) | Low |

| Potential Applications | Enzyme inhibition, catalysis | Explosives, dyes | Drug design (improved solubility) |

Notes on Evidence Limitations and Recommendations

To produce a professional and authoritative comparison, additional sources must be consulted, such as:

- Peer-reviewed journals : For biological activity or synthetic studies.

- Patents : To identify industrial applications or analogs.

- Chemical databases (e.g., PubChem, Reaxys) : For physicochemical properties or structural analogs.

Biological Activity

4-Cyano-benzenesulfonic acid thiazol-2-ylamide is a compound of significant interest in medicinal chemistry due to its unique functional groups and biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

The compound features a cyano group and a sulfonic acid group , which contribute to its distinct chemical reactivity. The synthesis typically involves the reaction of 4-cyano-benzenesulfonyl chloride with thiazol-2-ylamine, often using triethylamine as a base to neutralize hydrochloric acid produced during the reaction.

Synthetic Route

| Step | Description |

|---|---|

| 1 | Reaction of 4-cyano-benzenesulfonyl chloride with thiazol-2-ylamine. |

| 2 | Use of triethylamine to neutralize HCl. |

| 3 | Stirring at room temperature or slightly elevated temperatures for completion. |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes, notably carbonic anhydrase IX . This enzyme is often overexpressed in cancer cells, and its inhibition disrupts pH regulation in the tumor microenvironment, leading to decreased cell proliferation and increased apoptosis.

Antimicrobial Activity

Recent studies have indicated that compounds related to thiazole derivatives exhibit antimicrobial properties. For instance, various thiazole derivatives were screened against multiple bacterial strains, showing moderate to good activity with minimum inhibitory concentrations (MIC) ranging from 100 to 400 µg/mL .

Anticancer Activity

Research has demonstrated that this compound can exert anticancer effects through mechanisms such as inhibition of tubulin polymerization, which is crucial for cancer cell division .

Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-amino-N-(thiazol-2-yl)benzene sulfonamide | Amino group instead of cyano | Antimicrobial |

| Benzothiazole derivatives | Various substitutions on the thiazole ring | Antitubercular activity |

The presence of both cyano and sulfonic acid groups in this compound enhances its reactivity and potential biological activity compared to similar compounds .

Case Studies

- Inhibition Studies : A study evaluated the inhibitory effects of various thiazole derivatives on carbonic anhydrase IX, revealing that modifications in the structure significantly influenced their potency.

- Antimicrobial Screening : In vitro tests showed that thiazole derivatives exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria, suggesting potential for development into new antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.